5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole

Crystal engineering Polymorph screening Solid-state chemistry

5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole (CAS 80477-76-5; NSC-356790) is a bis(pyridinyl)-substituted benzimidazole with molecular formula C20H18N4 and a molecular weight of 314.4 g/mol. It belongs to the class of N1-alkylated 2-pyridinyl-benzimidazoles, characterized by a 5-methyl substituent on the benzimidazole core and an N1-(2-(pyridin-2-yl)ethyl) side chain.

Molecular Formula C20H18N4
Molecular Weight 314.4 g/mol
CAS No. 80477-76-5
Cat. No. B12943381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole
CAS80477-76-5
Molecular FormulaC20H18N4
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)CCC4=CC=CC=N4
InChIInChI=1S/C20H18N4/c1-15-8-9-19-18(14-15)23-20(17-7-3-5-12-22-17)24(19)13-10-16-6-2-4-11-21-16/h2-9,11-12,14H,10,13H2,1H3
InChIKeyUDDHXFLTHLASTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole (CAS 80477-76-5): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole (CAS 80477-76-5; NSC-356790) is a bis(pyridinyl)-substituted benzimidazole with molecular formula C20H18N4 and a molecular weight of 314.4 g/mol [1]. It belongs to the class of N1-alkylated 2-pyridinyl-benzimidazoles, characterized by a 5-methyl substituent on the benzimidazole core and an N1-(2-(pyridin-2-yl)ethyl) side chain. Computed physicochemical properties include XLogP3-AA of 3.3, a topological polar surface area (TPSA) of 43.6 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds [1]. The compound was registered in the National Cancer Institute Developmental Therapeutics Program (NCI/DTP) repository under NSC-356790, indicating its selection for screening in the NCI-60 human tumor cell line panel [1]. Its mechanism of action has not been fully elucidated in the published literature.

Screening heritage NCI/DTP-registered (NSC-356790), selected for NCI-60 tumor cell line panel
Scaffold role Mono-methyl, ethylene-linker benzimidazole for solid-form and SAR studies
Coordination ligand Ortho-bis(2-pyridinyl) chelation pattern for metal-organic frameworks and luminescent complexes

Why 5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole Cannot Be Interchanged with Generic Benzimidazole Analogs in Research Procurement


Within the bis(pyridinyl)-benzimidazole chemical space, small structural variations—such as the position and number of methyl substituents on the benzimidazole core, the length of the N1-alkyl linker, and the regiochemistry of the pyridinyl attachment—produce measurable differences in conformational energetics, intermolecular interaction profiles, and biological target engagement [1][2]. A closely related analog, 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole, has been shown to adopt at least three distinct polymorphic forms with relative conformational energies spanning 10.6 kJ mol⁻¹ and C—H···N interaction energies ranging from −11.2 to −14.4 kJ mol⁻¹ [1]. These solid-state properties are directly influenced by the methylation pattern and linker length. Furthermore, the simpler analog 5-methyl-2-(pyridin-2-yl)-1H-benzimidazole (lacking N1-alkylation) exhibits measurable CBFβ-SMMHC inhibition (IC50 = 2.9 µM) and Co(II)-enzyme inhibition (50% at 2.09 µM), establishing a baseline that the N1-(2-(pyridin-2-yl)ethyl) substitution in the target compound is expected to modulate through altered lipophilicity, conformational flexibility, and steric occupancy [2][3]. These differences preclude generic substitution without experimental verification.

Methylation & linker mismatch
Replacing with a 5,6-dimethyl-methylene analog may shift polymorphic landscape; the target's mono-methyl and longer ethylene linker alter conformational energetics and solid-state stability (class-level inference).
Regioisomer interference
The 4-pyridinyl positional isomer (CAS 80477-77-6) shares molecular formula and mass but changes metal-coordination geometry; cannot assume equivalent chelation or luminescence behavior.
N1-alkyl absence
Using the N1-unsubstituted analog (CAS 7471-12-7) would ignore the lipophilicity and flexibility contribution of the N1-(2-(pyridin-2-yl)ethyl) group, likely altering cellular uptake and target engagement profiles.

Quantitative Differentiation Evidence: 5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole vs. Closest Structural Analogs


Methylation Pattern and Linker Geometry: Conformational and Solid-State Differentiation from the 5,6-Dimethyl-Methylene Analog

The target compound features a single 5-methyl substituent on the benzimidazole core and an ethylene (–CH2CH2–) linker to the N1-pyridinyl group. The closest structurally characterized analog, 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole, bears an additional 6-methyl group and a shorter methylene (–CH2–) linker. X-ray crystallography and DFT calculations on this analog (same molecular formula C20H18N4) demonstrate that such seemingly minor structural differences produce three distinct polymorphs with relative conformational energies spanning 10.6 kJ mol⁻¹ (form (1) < (2) < (3)) and C—H···N intermolecular interaction energies ranging from −11.2 to −14.4 kJ mol⁻¹ across six classified interaction types [1]. The target compound's reduced methylation (5-methyl only) and extended ethylene linker are predicted to alter both the accessible conformational landscape and the Hirshfeld surface interaction profile compared to the 5,6-dimethyl-methylene analog, directly impacting crystallinity, solubility, and solid-form stability.

Methylation & Linker
Class-level inference
Predicted altered polymorph landscape vs. 5,6-dimethyl-methylene analog (ΔE 10.6 kJ mol⁻¹ across 3 polymorphs)
Solid-form screening requires linker/methylation-specific reference; polymorph data for target not yet reported
X-ray/DFT on analog only; target compound crystallography pending
Crystal engineering Polymorph screening Solid-state chemistry

Lipophilicity (logP) Differentiation: Target Compound vs. N1-Unsubstituted Analog

The computed XLogP3-AA for 5-methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole is 3.3 [1]. In contrast, the simpler N1-unsubstituted analog 5-methyl-2-(pyridin-2-yl)-1H-benzimidazole (CAS 7471-12-7; C13H11N3, MW 209.25) has an XLogP3 of approximately 2.4 (PubChem computed), a difference of ~0.9 log units. This increase in lipophilicity is driven by the addition of the N1-(2-(pyridin-2-yl)ethyl) substituent, which adds a second pyridine ring and a two-carbon aliphatic spacer. The corresponding increase in molecular weight (314.4 vs. 209.25 Da) and rotatable bond count (4 vs. 1) further differentiates the membrane permeability and nonspecific protein binding profiles of the two compounds.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 3.3 (target) vs. ~2.4 (N1-unsubstituted); Δ ≈ +0.9
Higher lipophilicity predicts distinct cellular uptake profile; cannot substitute with unsubstituted analog
Computed values; experimental logP/D not reported
Drug-likeness ADME prediction Lipophilicity

Regiochemical Differentiation: Target Compound vs. 4-Pyridinyl Positional Isomer

The target compound (CAS 80477-76-5) bears a 2-pyridinyl group on the N1-ethyl side chain. Its positional isomer, 1H-benzimidazole, 5-methyl-2-(2-pyridinyl)-1-[2-(4-pyridinyl)ethyl]- (CAS 80477-77-6; NSC-356904), carries the identical molecular formula (C20H18N4) and molecular weight (314.38 Da) but positions the terminal pyridine nitrogen at the 4-position rather than the 2-position [1]. In bis(pyridinyl)-benzimidazole systems, the 2-pyridinyl configuration enables intramolecular N(pyridine)···H—C(benzimidazole) or N(pyridine)···metal chelation motifs that are geometrically inaccessible to the 4-pyridinyl isomer [2]. This regiochemical difference has been shown in analogous 2-pyridinyl-benzimidazole metal complexes to control metal-binding stoichiometry, coordination geometry, and resultant luminescent properties [3].

Pyridine N Position
Class-level inference
2-pyridinyl (target) vs. 4-pyridinyl isomer (CAS 80477-77-6), same MF/MW
Metal coordination geometry differs; cannot substitute isomer without validation
Regiochemistry governs chelation motifs and luminescent output
Positional isomerism Metal coordination Molecular recognition

NSC Registration Status as a Procurement Authenticity and Provenance Marker

The target compound is registered under NSC-356790 in the National Cancer Institute Developmental Therapeutics Program (NCI/DTP) repository [1]. This designation confirms that the compound was formally accessioned, structurally verified, and deemed suitable for inclusion in the NCI-60 human tumor cell line screening panel. By contrast, the positional isomer CAS 80477-77-6 carries a distinct NSC identifier (NSC-356904), and the 5,6-dimethyl analog is not known to carry an NSC designation. The DTP/NCI source attribution in PubChem provides a chain of custody that can be cross-referenced for authenticity verification during procurement [1].

NSC Authenticity
Direct head-to-head
NSC-356790 (target) vs. NSC-356904 (4-pyridinyl isomer); 5,6-dimethyl analog: no NSC
NSC designation enables provenance verification and access to NCI-60 screening data
DTP/NCI source attribution supports identity authentication
Chemical provenance NCI/DTP screening Authenticity verification

Recommended Research and Industrial Application Scenarios for 5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole Based on Quantitative Differentiation Evidence


Crystal Engineering and Polymorph Screening Studies Requiring a Mono-Methyl, Ethylene-Linker Benzimidazole Scaffold

For solid-state chemistry programs seeking to systematically map the effect of benzimidazole methylation pattern (5-methyl vs. 5,6-dimethyl) and linker geometry (ethylene vs. methylene) on polymorphic outcomes, this compound provides the mono-methyl, extended-linker reference point. The 10.6 kJ mol⁻¹ conformational energy spread documented for the 5,6-dimethyl-methylene analog [1] establishes a benchmark against which the target compound's crystallographic behavior can be compared, enabling structure-property relationship studies relevant to pharmaceutical solid-form patenting and formulation development.

Metal-Organic Coordination Chemistry Leveraging Bis(2-pyridinyl) Chelation

The ortho,ortho'-bis(2-pyridinyl) substitution pattern of this compound—with one pyridine at the 2-position of the benzimidazole and a second 2-pyridinyl group on the N1-ethyl side chain—creates a geometrically defined N,N',N''-tridentate or bridging bis-bidentate ligand environment. This is structurally distinct from the 4-pyridinyl positional isomer (CAS 80477-77-6) and from mono-pyridinyl benzimidazoles [2][3]. For researchers synthesizing luminescent Cu(II), Pt(II), or other transition metal complexes where pyridine nitrogen regiochemistry dictates coordination geometry and photophysical output, this specific regioisomer is essential.

Medicinal Chemistry Programs Requiring NCI/DTP-Verified Starting Materials with Traceable Provenance

As an NSC-registered compound (NSC-356790) with DTP/NCI source attribution [1], this benzimidazole derivative offers procurement traceability that non-NSC analogs lack. For academic drug discovery groups or contract research organizations (CROs) conducting NCI-60 panel screening or requiring verified chemical provenance for grant-funded hit-to-lead optimization, the NSC designation provides an independent authenticity checkpoint and may facilitate access to historical screening data through NCI/DTP data disclosure policies.

Structure-Activity Relationship (SAR) Studies Exploring N1-Alkylation Effects on Target Engagement

The N1-(2-(pyridin-2-yl)ethyl) substituent distinguishes this compound from the simpler N1-unsubstituted analog 5-methyl-2-(pyridin-2-yl)-1H-benzimidazole (IC50 = 2.9 µM vs. CBFβ-SMMHC; Co(II)-enzyme 50% inhibition at 2.09 µM) [2][3]. With an XLogP3 of 3.3 (Δ ≈ +0.9 log units vs. the unsubstituted analog) and four rotatable bonds enabling greater conformational sampling [1], this compound serves as a tool molecule for probing how N1-alkyl lipophilicity and flexibility modulate biological target engagement, cellular permeability, and off-target binding relative to the unsubstituted benzimidazole core.

Application
Selection Property
Validation Focus
Crystal engineering & polymorph screening
Mono-methyl ethylene-linker scaffold
Polymorph stability and interaction profile
Metal coordination chemistry
Ortho-bis(2-pyridinyl) chelation
Coordination geometry and luminescence
Medicinal chemistry with NSC provenance
NSC-356790 traceable identity
NCI-60 screening data access
SAR studies of N1-alkylation
N1-(pyridin-2-yl)ethyl substituent
Lipophilicity and conformational effects on target engagement
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